

# molecular structure of antifungal SM-21

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## Compound of Interest

Compound Name: SM-21

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An In-depth Technical Guide on the Molecular Structure of Antifungal **SM-21**

## Introduction

**SM-21** is a novel small-molecule antifungal agent identified through high-throughput screening of a chemical library for inhibitors of the yeast-to-hypha transition in *Candida albicans*, a key virulence factor.[1][2] It has demonstrated significant in vitro and in vivo activity against a range of *Candida* species, including strains resistant to existing antifungal drugs.[1] **SM-21** is a pyrylium salt, a class of cationic dyes, and its antifungal mechanism is linked to the disruption of fungal cell membrane integrity and mitochondrial function.[1][3] This document provides a comprehensive overview of the molecular structure of **SM-21**, the experimental methods used for its characterization, and its proposed mechanism of action.

## Molecular Structure and Properties

The systematic name for **SM-21** is 4-(4-(dimethylamino)styryl)-2,6-di-tert-butylpyrylium. It is a cationic molecule, and in its isolated form, it is paired with a counter-anion, typically perchlorate. The structure consists of a central pyrylium ring substituted with two bulky tert-butyl groups at positions 2 and 6, and a styryl moiety containing a dimethylamino group at position 4.

## Physicochemical and Structural Data

The key quantitative data for the **SM-21** cation are summarized in the table below. The molecular weight of the complete salt can vary depending on the counter-ion. For the

perchlorate salt (ChemBridge ID# 6633321), the molecular weight is approximately 464.0 g/mol.<sup>[4]</sup>

Property	Value	Reference
Chemical Formula	C <sub>25</sub> H <sub>34</sub> NO <sup>+</sup> (Cation)	<sup>[3]</sup>
Molecular Weight	364.55 g/mol (Cation)	Calculated
Molecular Weight (Salt)	~438 g/mol or 464.0 g/mol (Perchlorate)	<sup>[4]</sup>
Topological Polar Surface Area	38.77 Å <sup>2</sup>	<sup>[5]</sup>
Hydrogen Bond Acceptors	3	<sup>[5]</sup>
Hydrogen Bond Donors	0	<sup>[5]</sup>
Rotatable Bonds	6	<sup>[5]</sup>

Note: Discrepancies exist in the literature regarding the exact molecular weight.<sup>[4][5]</sup>

## Experimental Protocols for Structure Elucidation

While the specific experimental report for the initial structure determination of **SM-21** is not detailed in the cited literature, the characterization of such a novel small molecule typically involves a combination of spectroscopic techniques. The protocols for the synthesis and characterization of closely related analogues like XY12 have been published and are indicative of the methods used for **SM-21**.<sup>[3]</sup>

## Synthesis

**SM-21** and its analogues are synthesized via a condensation reaction. A typical protocol involves the reaction of a pyrylium salt precursor, such as 2,6-di-tert-butylpyrylium trifluoromethanesulfonate, with an appropriate aldehyde, in this case, 4-(dimethylamino)benzaldehyde.<sup>[3]</sup> The reaction is generally carried out in a suitable solvent like ethanol or acetic acid and may be heated to facilitate the reaction. Purification is then performed using methods such as recrystallization or column chromatography.

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.

- **Methodology:** The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is well-suited for analyzing charged molecules like **SM-21**. The instrument is operated in positive ion mode to detect the  $C_{25}H_{34}NO^+$  cation. The mass-to-charge ratio ( $m/z$ ) is measured with high precision, allowing for the unambiguous determination of the molecular formula.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

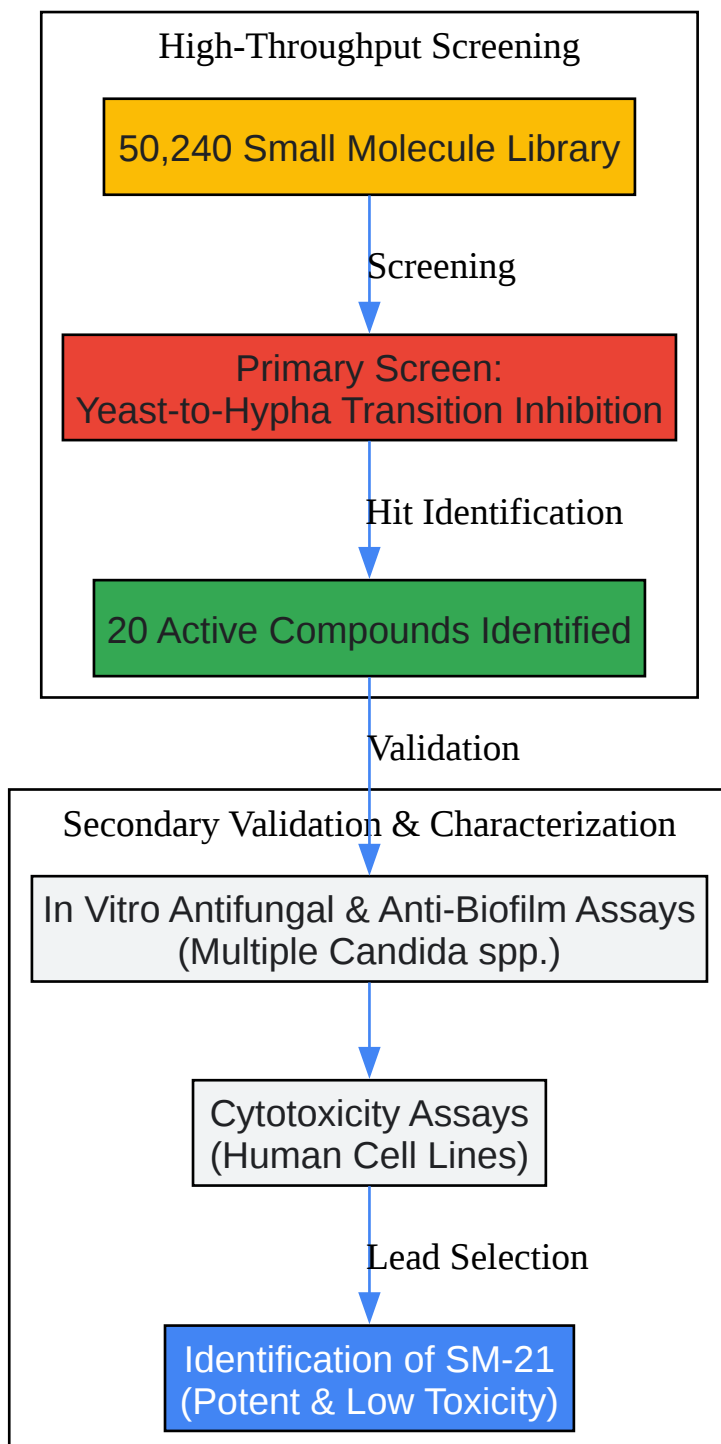
$^1H$  and  $^{13}C$  NMR spectroscopy are employed to elucidate the detailed atomic connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

- **Methodology:** A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ) and placed in an NMR tube.
  - $^1H$  NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For **SM-21**, characteristic signals would be expected for the aromatic protons of the styryl group, the vinyl proton, the protons of the dimethylamino group, and the highly shielded protons of the two tert-butyl groups.
  - $^{13}C$  NMR: This spectrum reveals the number of chemically distinct carbon atoms. Signals corresponding to the carbons of the pyrylium ring, the styryl group, the dimethylamino group, and the tert-butyl groups would be identified.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the overall connectivity and finalizing the structural assignment.

## Mechanism of Action and Discovery Workflow

### High-Throughput Screening Workflow

**SM-21** was discovered through a multi-step screening process designed to identify inhibitors of the yeast-to-hyphal morphogenesis in *C. albicans*.

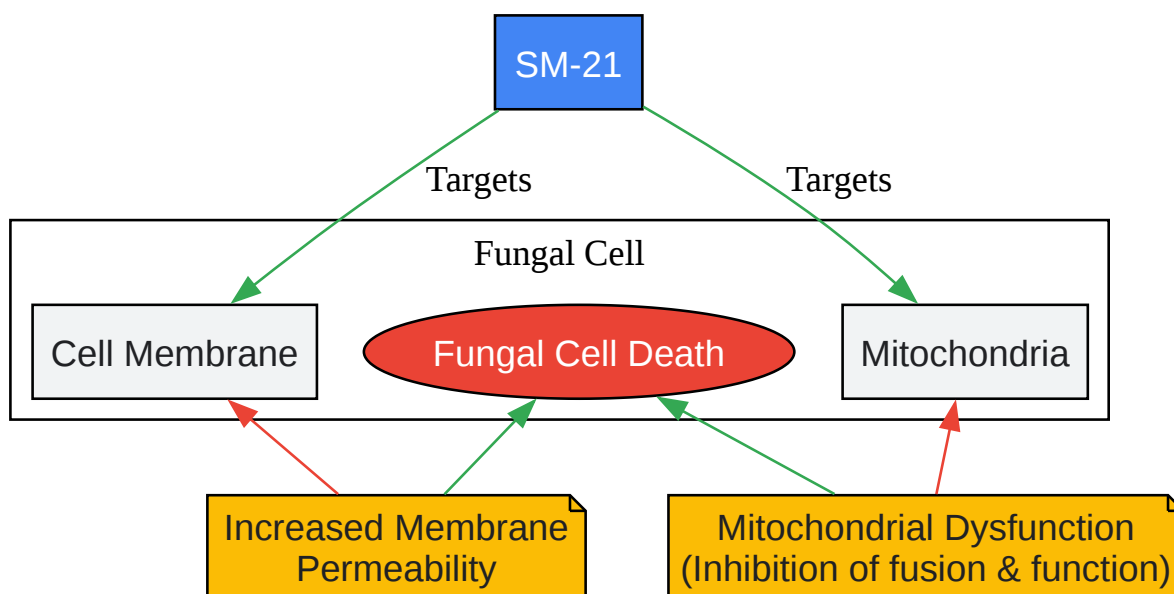


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Caption: Workflow for the discovery of **SM-21** from a large chemical library.

## Proposed Antifungal Mechanism of Action

Studies suggest that **SM-21** exerts its antifungal effect through a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and mitochondria.[1][3][6]



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Caption: Proposed mechanism of action for the antifungal agent **SM-21**.

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